Product packaging for Squamulosone(Cat. No.:CAS No. 34413-94-0)

Squamulosone

Cat. No.: B1200281
CAS No.: 34413-94-0
M. Wt: 218.33 g/mol
InChI Key: FUIPJCVSKAWFTI-KLPZLMTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Description This is a placeholder for the detailed product description. To complete this section, please consult the primary scientific literature, patents, or chemical databases to gather the following information: Source and Identity: From which organism (e.g., plant, lichen, fungus, or synthetic) is Squamulosone isolated? What is its chemical structure, IUPAC name, and CAS number? Research Value and Applications: What are the known or potential research applications? Examples include antiviral, anticancer, or antimicrobial activity. Refer to relevant published studies. Mechanism of Action: What is the known or hypothesized biological target or pathway it affects? Once this information is collected, you can draft a professional description that highlights the compound's research value and stimulates scientific interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1200281 Squamulosone CAS No. 34413-94-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34413-94-0

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1aR,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,5,6,7,7a,7b-hexahydro-1aH-cyclopropa[e]azulen-3-one

InChI

InChI=1S/C15H22O/c1-8-5-6-10-9(2)12(16)7-11-14(13(8)10)15(11,3)4/h8,11,13-14H,5-7H2,1-4H3/t8-,11-,13-,14-/m1/s1

InChI Key

FUIPJCVSKAWFTI-KLPZLMTLSA-N

SMILES

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C

Isomeric SMILES

C[C@@H]1CCC2=C(C(=O)C[C@@H]3[C@H]([C@H]12)C3(C)C)C

Canonical SMILES

CC1CCC2=C(C(=O)CC3C(C12)C3(C)C)C

Synonyms

aromadendr-1(10)-en-9-one
squamulosone

Origin of Product

United States

Enhancing Precursor Supply:squamulosone, Being a Sesquiterpenoid, Originates from the Precursor Farnesyl Pyrophosphate Fpp .eqas.ira Primary Strategy is to Engineer the Host S Central Metabolism to Increase the Intracellular Pool of Fpp.

In S. cerevisiae , FPP is synthesized via the mevalonate (B85504) (MVA) pathway. Engineering efforts focus on upregulating key genes in this pathway to boost FPP production. A critical step often involves downregulating competing pathways. For instance, the expression of ERG9, which encodes squalene (B77637) synthase, is often suppressed to divert FPP away from sterol biosynthesis and towards the production of the target sesquiterpenoid. nih.gov

In E. coli , FPP is typically produced through the methylerythritol 4-phosphate (MEP) pathway, although the MVA pathway can also be introduced heterologously. Engineering focuses on enhancing the metabolic flux from central metabolites like pyruvate (B1213749) and glyceraldehyde-3-phosphate towards FPP. eqas.ir

Optimization and Pathway Balancing:achieving High Yields Requires Balancing the Expression of the Biosynthetic Genes to Avoid the Accumulation of Toxic Intermediates and to Prevent Excessive Metabolic Burden on the Host Cell.eqas.irthis Can Involve Using Promoters of Varying Strengths to Control the Expression Level of Each Enzyme in the Pathway and Optimizing Fermentation Conditions.nih.gov

The table below outlines potential host organisms and the general strategies employed for engineering them for sesquiterpenoid production.

Host OrganismRelevant Pathway for FPPKey Engineering StrategiesAdvantages
Saccharomyces cerevisiae Mevalonate (B85504) (MVA) PathwayUpregulation of MVA pathway genes; downregulation of competing pathways (e.g., ERG9 for sterol synthesis); expression of squamulosone BGC. nih.govEukaryotic host, better for expressing fungal P450s; GRAS (Generally Recognized as Safe) status.
Escherichia coli Methylerythritol 4-Phosphate (MEP) PathwayUpregulation of MEP pathway genes; introduction and optimization of a heterologous MVA pathway; expression of this compound BGC. nih.govVery fast growth; well-established genetic tools; high product titers are often achievable. nih.gov

The following table details the hypothetical genetic modifications that would be necessary to construct a this compound-producing microbial strain.

Target Gene/PathwayEngineering StrategyPurpose
Mevalonate (MVA) or MEP Pathway Upregulate expression of key enzymesIncrease the intracellular pool of the precursor FPP. eqas.irnih.gov
ERG9 (in yeast) or other competing pathways Downregulate or knockout gene expressionDivert FPP from native metabolism (e.g., sterol synthesis) towards this compound production. nih.gov
Aromadendrene-type Sesquiterpene Synthase (STS) Heterologous expressionCatalyze the cyclization of FPP to form the core sesquiterpene skeleton. eqas.ir
Cytochrome P450 Monooxygenases (P450s) Heterologous expressionPerform specific oxidative tailoring of the sesquiterpene scaffold to yield this compound. eqas.ir
Cytochrome P450 Reductase (CPR) Co-expression with P450sProvide necessary electrons for P450 enzyme activity.

While the heterologous biosynthesis of many other terpenoids has been successfully demonstrated, specific reports detailing the complete reconstitution of the this compound pathway in a heterologous host remain a future goal. eqas.ir However, the established principles of metabolic engineering provide a clear and promising roadmap for achieving this objective.

Biotransformation Studies of Squamulosone

Fungal Biotransformation of Squamulosone

Fungi are well-recognized for their diverse metabolic capabilities, making them promising biocatalysts for the transformation of various organic compounds, including terpenoids researchgate.netjmaps.in. This compound (aromadendr-1(10)-en-9-one) is a sesquiterpene originally isolated in significant quantities from the plant Hyptis verticillata Jacq., a member of the Lamiaceae family worldscientific.comnih.govnih.gov. This compound, along with cadina-4,10(15)-dien-3-one, exhibits insecticidal activity worldscientific.com. The biotransformation of such natural products by microorganisms can lead to the discovery of new metabolites, some of which may possess enhanced biological activities nih.govresearchgate.networldscientific.com.

Among the various fungal strains investigated for their biotransformation potential, Curvularia lunata ATCC 12017 has been specifically studied for its ability to transform this compound nih.govfrontiersin.orgjmaps.in. In experiments where this compound was incubated with Curvularia lunata ATCC 12017 across two different growth media, a notable array of metabolites was produced nih.gov.

The Curvularia lunata-mediated biotransformation of this compound resulted in the isolation of several new compounds. From the incubation experiments, six metabolites were identified from each growth medium, with five of these products being common to both fermentations nih.gov. Crucially, all seven identified metabolites were novel aromadendranes nih.gov. These new compounds, which included stereoselectively hydroxylated analogues, were found to retain insecticidal activity researchgate.networldscientific.com.

The findings from the Curvularia lunata biotransformation of this compound are summarized in the table below:

SubstrateMicroorganismNumber of Novel MetabolitesActivity of MetabolitesReference
This compoundCurvularia lunata ATCC 120177Insecticidal nih.govnih.govfrontiersin.org

Curvularia lunata-Mediated Transformations

Mechanistic Aspects of Microbial Biotransformation

Microbial biotransformation involves enzymatic reactions that modify the chemical structure of compounds, typically leading to the formation of more polar molecules while maintaining the original carbon skeleton nih.govcsjmu.ac.in. Key mechanisms observed in microbial transformations include oxidation, reduction, hydrolysis, and the introduction of functional groups like hydroxyls (hydroxylation) nih.govnmb-journal.comresearchgate.net. For terpenoids such as this compound, hydroxylation at non-activated centers is a common and significant transformation that is often difficult to achieve through conventional chemical methods researchgate.net. The ability of microorganisms to perform such regio- and stereoselective reactions is a major advantage nih.govresearchgate.netslideshare.net. These transformations are facilitated by enzyme systems within the microbial cells, which are well-suited for biotransformation due to their high surface-to-volume ratio, rapid growth rates, and efficient metabolism csjmu.ac.in.

Biocatalytic Potential for this compound Derivative Synthesis

The biotransformation of this compound by fungi like Curvularia lunata underscores the significant biocatalytic potential of microorganisms for synthesizing novel chemical derivatives researchgate.networldscientific.comfrontiersin.org. Biocatalysis, leveraging the power of enzymes or whole microbial cells, is a pivotal technology for sustainable chemical synthesis, particularly in the production of pharmaceuticals and fine chemicals mdpi.commdpi.com. The ability to produce new, bioactive compounds from existing natural products through microbial transformation is highly valuable for drug discovery and the development of new therapeutic agents mdpi.comcabidigitallibrary.orgdergipark.org.trrsc.org.

Microbial models offer several advantages, including cost-effectiveness, ease of manipulation and maintenance of cultures, and the capacity for screening multiple strains in a simplified process nih.gov. This approach allows for the production of metabolites at levels suitable for chemical and pharmacological characterization, contributing to the development of more sustainable and environmentally friendly chemical processes nih.govnmb-journal.comacademie-sciences.fr. The study of this compound biotransformation exemplifies how microbial biocatalysis can lead to structurally diverse compounds with potential applications, such as enhanced insecticidal activity, thereby expanding the repertoire of valuable natural product derivatives worldscientific.comnih.gov.

Biological Activities and Mechanistic Investigations of Squamulosone

Insecticidal Activity and Target Identification

The insecticidal potential of squamulosone has been demonstrated through its efficacy against several agricultural pests. Its presence as a major component in certain plant essential oils contributes to their observed pest control properties.

This compound has been evaluated for its insecticidal activity, primarily as a component of essential oils. The essential oil derived from Hyptis verticillata Jacq., which contains this compound as a major constituent (30.7%), has shown significant effects against agricultural pests. nih.govacs.org Specifically, this essential oil exhibited chemosterilant activities against the cattle tick, Boophilus microplus Canest., disrupting their reproductive capabilities. nih.govacs.org Furthermore, it demonstrated toxic action against adult Cylas formicarius elegantulus Summer, a highly destructive pest of sweet potato (Ipomoea species). nih.govacs.org

Quantitative data from studies on Cylas formicarius elegantulus indicated that the Hyptis verticillata essential oil had a 48-hour LD50 value of 0.4 µL/g of insect body weight. acs.org The observed acaricidal and insecticidal activities of the oil are suggested to be a result of the synergistic effect between its major components, namely this compound and cadina-4,10(15)-dien-3-one. acs.org Beyond its direct application, biotransformation studies have shown that Curvularia lunata ATCC 12017 can metabolize this compound, yielding seven novel derivatives that also possess insecticidal activity. nih.gov

Table 1: Insecticidal Activity of Hyptis verticillata Essential Oil (containing this compound) against Agricultural Pests

Pest SpeciesType of ActivityLD50 (48h)Reference
Boophilus microplus Canest.ChemosterilantNot quantified (active) nih.govacs.org
Cylas formicarius elegantulus SummerToxic action0.4 µL/g insect nih.govacs.org

While this compound demonstrates clear insecticidal activity, detailed molecular interactions underlying these effects are not extensively elucidated in the currently available research. General mechanisms of action for various insecticides often involve disrupting critical physiological processes in insects, such as interfering with voltage-gated sodium channels, inhibiting ATP formation, or modulating neurotransmitter receptors like GABA receptors. nih.govmdpi.com However, specific studies pinpointing the exact molecular targets or pathways through which this compound exerts its insecticidal effects are not provided in the reviewed literature. Research suggests that oxygenated sesquiterpenes, a class to which this compound belongs, can contribute to insecticidal properties, potentially through synergistic interactions with other compounds present in the essential oils. acs.org

Evaluation against Agricultural Pests

Antimicrobial Activity Profile

This compound has also demonstrated an antimicrobial profile, showing activity against both bacterial and fungal pathogens.

Studies have indicated that this compound possesses moderate to high inhibitory activity against certain Gram-positive bacteria. researchgate.net For instance, essential oils containing this compound as a major constituent have shown effectiveness against Staphylococcus aureus. researchgate.net The antimicrobial efficacy of these oils is often attributed, in part, to the presence of oxygenated sesquiterpenes, suggesting this compound's contribution to this activity. researchgate.net

In addition to its antibacterial properties, this compound has demonstrated efficacy against fungal pathogens. Essential oils containing this compound have been reported to exhibit inhibitory activity against the yeast Candida albicans. researchgate.net This suggests this compound's potential role in combating common fungal infections.

Table 2: Antimicrobial Activity Profile of this compound (as a component of essential oils)

Microbial TypeSpecific PathogenActivity LevelReference
BacteriaStaphylococcus aureusModerate to High Inhibition researchgate.net
FungiCandida albicansInhibitory researchgate.net

The precise mechanisms by which this compound exerts its antimicrobial effects are not fully detailed in the current literature. However, research on essential oils rich in oxygenated sesquiterpenes, including this compound, suggests that this class of compounds largely contributes to their antimicrobial activity. researchgate.net General mechanisms for antimicrobial agents often involve disrupting bacterial cell wall synthesis, altering plasma membrane integrity, interfering with cellular energy generation, damaging nucleic acid synthesis, disrupting protein synthesis, or modulating key metabolic pathways. lumenlearning.commdpi.com While squalamine (B192432) mimics, another class of antimicrobial compounds, have been shown to disrupt bacterial membranes and depolarize Gram-positive bacteria, a direct, specific mechanism for this compound itself has not been explicitly described in the provided sources. nih.govnih.gov

Efficacy against Fungal Pathogens (e.g., Candida albicans)

Antioxidant Activity and Reactive Oxygen Species Modulation

This compound has been noted in contexts suggesting antioxidant activity. For instance, its presence in Cynometra cauliflora has been associated with the plant's antioxidant capacity nih.govfrontiersin.org. Generally, antioxidant compounds function by modulating reactive oxygen species (ROS) levels, which are critical signaling molecules in cellular systems but can lead to oxidative stress if accumulated excessively mdpi.comresearchgate.netnih.gov.

Mechanisms of antioxidant action typically involve direct scavenging of free radicals, such as hydroxyl and superoxide (B77818) anion radicals, or by enhancing the endogenous antioxidant defense systems researchgate.netbiorxiv.orgnih.govnih.gov. These defense systems include enzymatic antioxidants like superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), as well as non-enzymatic antioxidants such as glutathione (GSH) mdpi.comresearchgate.netbiorxiv.org. Some natural products exert their antioxidant effects by inducing antioxidant defenses, often through pathways like the Nrf2/heme oxygenase-1 (HO-1) signaling pathway researchgate.net. While this compound is linked to antioxidant activity, specific detailed research findings on its precise mechanisms of ROS modulation or the specific antioxidant pathways it influences are not extensively documented in the available literature.

Anti-inflammatory Pathways and Cellular Signaling

As a tricyclic aromadendrene-type sesquiterpene, this compound belongs to a class of compounds recognized for their anti-inflammatory properties mdpi.combeilstein-journals.org. Preliminary research indicates that this compound may exert its anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory pathways smolecule.com.

Cellular signaling pathways commonly implicated in inflammation include the NF-κB pathway, which regulates the expression of pro-inflammatory genes, and various mitogen-activated protein kinase (MAPK) pathways researchgate.netresearchgate.netnih.gov. Other key pathways involve the Toll-like receptor (TLR) signaling, JAK/STAT, and PI3K pathways, which can lead to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-18 (IL-18) nih.govresearchgate.netresearchgate.netnih.govfrontiersin.org. Anti-inflammatory agents often work by modulating these signaling cascades, for example, by inhibiting the activation of transcription factors or suppressing the release of inflammatory mediators researchgate.netnih.gov. However, specific detailed research outlining the precise anti-inflammatory pathways or molecular targets directly modulated by this compound remains to be fully elucidated.

Receptor Modulation and Gene Expression Regulation

Nuclear receptors play a pivotal role in regulating gene expression, and their modulation can significantly impact cellular processes.

The regulation of cell growth and differentiation is fundamental for development, tissue maintenance, and disease prevention nih.govnih.govnih.govlabinsights.nl. Nuclear receptors like RARs and RXRs are known to regulate gene networks controlling cell growth, differentiation, and death acs.orgfrontiersin.org. Cell growth primarily refers to an increase in cell volume, while cell proliferation involves both cell growth and division, leading to an increase in cell number nih.govlabinsights.nl. Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type, often influenced by growth factors and specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt, JAK/STAT, Wnt pathways) that activate transcription factors and regulate gene expression nih.govfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.com. While the broad class of aromadendrene-type sesquiterpenes may influence these processes due to their general biological activities, specific studies detailing this compound's direct modulation of cell growth and differentiation processes, or the precise signaling pathways involved, are not explicitly provided in the available research.

Engagement with Retinoid X Receptors (RXRs)

Cytotoxic Effects on Cellular Systems (Non-Clinical Focus)

This compound is characterized as a cytotoxic terpene, and the broader class of tricyclic aromadendrene-type sesquiterpenes is recognized for its cytotoxic properties mdpi.combeilstein-journals.orgnih.gov. Cytotoxicity refers to the ability of a compound to induce cellular damage or death. In non-clinical settings, cytotoxic effects are typically assessed in vitro using various cellular systems, often cancer cell lines, to determine a compound's potential to inhibit cell proliferation or induce cell death nih.govmdpi.comjapsonline.comresearchgate.net.

Common methods for evaluating cytotoxicity include cell viability assays, such as the MTT assay or alamarBlue assay, which measure metabolic activity as an indicator of living cells nih.govmdpi.comjapsonline.comresearchgate.net. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit cell viability by 50% researchgate.netlabinsights.nljapsonline.comresearchgate.net. Mechanisms of cytotoxicity can involve the induction of apoptosis (programmed cell death), the formation of cellular stress, or the generation of free radicals japsonline.com. While the cytotoxic potential of this compound is acknowledged, specific detailed research findings, including IC50 values for this compound on particular cell lines, are not widely reported in the provided search results. Some studies mention "products of this compound" or the general class exhibiting cytotoxicity with IC50 values, but without direct data for this compound itself beilstein-journals.org.

In Vitro Cellular Responses

Research into the in vitro cellular responses of extracts containing this compound indicates potential cytotoxic and anti-proliferative effects against various cancer cell lines. For instance, this compound is a constituent of the essential oils derived from Baccharis calvescens. [R6, R7, R9] Studies on these essential oils have demonstrated anti-proliferative activity. Specifically, the summer and spring essential oils of B. calvescens exhibited potent cytostatic effects against human chronic myelogenous leukemia (K562) and human ovarian cancer (OVCAR-03) cell lines. [R6, R7] The concentration of this compound in these essential oils varied seasonally, with reported percentages such as 0.7 ± 0.2% in spring Baccharis retusa essential oil, 0.9 ± 0.1% in summer Baccharis retusa essential oil, 1.0 ± 0.3% in summer Baccharis calvescens essential oil, 0.5 ± 0.1% in autumn Baccharis calvescens essential oil, and 0.4 ± 0.4% in winter Baccharis calvescens essential oil. [R6, R7, R9]

Another plant source, Cynometra cauliflora, which contains this compound, has also been investigated for its cytotoxic properties. [R4, R6] The twig oil of C. cauliflora demonstrated strong cytotoxicity against human breast cancer (MCF-7) and human breast normal (MCF-10A) cells. However, it did not show notable cytotoxicity against MDA-MB-231 human breast cancer cells, while leaf and fruit oils did not report significant anti-proliferative effects. [R4]

The following table summarizes the in vitro cellular responses observed in essential oils and extracts known to contain this compound:

Table 1: In Vitro Cellular Responses of Extracts Containing this compound

Source Containing this compoundCell Lines TestedObserved ActivityThis compound Content (Approximate %)Reference
Baccharis calvescens EO (Summer)K562, OVCAR-03Potent cytostatic effect1.0 ± 0.3%[R6, R7]
Baccharis calvescens EO (Spring)K562, OVCAR-03Potent cytostatic effectNot specified for spring B. calvescens[R6, R7]
Baccharis retusa EO (Spring)Not specifiedAnti-proliferative activity0.7 ± 0.2%[R6, R7, R9]
Baccharis retusa EO (Summer)Not specifiedAnti-proliferative activity0.9 ± 0.1%[R6, R7, R9]
Cynometra cauliflora (Twig Oil)MCF-7, MCF-10AStrong cytotoxicityPresent (concentration not specified)[R4]
Cynometra cauliflora (Twig Oil)MDA-MB-231No notable cytotoxicityPresent (concentration not specified)[R4]

Note: EO = Essential Oil. Data for this compound content are approximate and vary by season and plant part.

Exploration of Apoptosis and Cell Cycle Modulation

The regulation of cell proliferation and cell death, particularly through apoptosis and cell cycle modulation, is crucial for maintaining tissue homeostasis and is often disrupted in cancer. [R15] Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct cellular changes such as cell shrinkage, nuclear fragmentation, chromatin condensation, and DNA fragmentation. [R17] The cell cycle, a series of events that take place in a cell leading to its division and duplication, is tightly controlled by various regulatory proteins. [R14, R15] Aberrations in cell division or failure to resolve issues like DNA damage can trigger apoptosis, serving as a mechanism to remove defective cells. [R14]

While the general class of aromadendrene-type sesquiterpenes, which includes this compound, is recognized for its cytotoxic properties [R8], and extracts containing this compound have shown anti-proliferative effects [R6, R7], direct and detailed mechanistic investigations focusing solely on this compound's specific role in inducing apoptosis or modulating the cell cycle are not extensively documented in the retrieved scientific literature. Studies on other compounds or broader extracts often describe mechanisms such as caspase activation, mitochondrial pathway involvement, or cell cycle arrest at specific phases (e.g., G1 or G2/M checkpoints) as common anticancer mechanisms. [R11, R13, R15, R16] However, linking these precise molecular events directly to this compound itself requires further dedicated research. The observed anti-proliferative and cytotoxic effects of this compound-containing extracts suggest that this compound, either alone or in synergy with other compounds present, may contribute to these cellular responses.

Structure Activity Relationship Sar Studies of Squamulosone Derivatives and Analogues

Systematic Modification of Squamulosone Scaffolds

Systematic modification of the this compound scaffold involves introducing specific chemical changes to the parent molecule to observe their impact on biological activity. While detailed synthetic schemes for a broad range of this compound derivatives are not extensively detailed in general literature, microbial transformations have been explored as a method to generate this compound derivatives. For instance, studies have investigated the bioconversion of this compound and its synthetic analogues by microorganisms such as Curvularia lunata ATCC 12017. datapdf.comacs.orgdergipark.org.tr This approach can lead to hydroxylated or oxidized derivatives, which may exhibit altered biological profiles compared to the parent compound. smolecule.com The presence of a tricyclic aromadendrene-type sesquiterpene core in this compound suggests that modifications around the ketone group, the cyclopropane (B1198618) ring, or the various methyl groups could significantly influence its interactions with biological targets. nih.govresearchgate.net

In Vitro Pharmacological Profiling for SAR Elucidation

Hypothetical Example of In Vitro Profiling Data (Illustrative)

CompoundStructural ModificationAssay (e.g., Enzyme X Inhibition)IC50 (µM)
This compoundParent Compound15
Hydroxylated Analog AHydroxyl at C-X8
Oxidized Analog BKetone at C-Y25
Methylated Analog CMethylation at C-Z12

Computational Chemistry Approaches to SAR

Computational chemistry plays a vital role in predicting and explaining the SAR of compounds like this compound, reducing the need for extensive experimental synthesis and testing.

QSAR modeling establishes mathematical relationships between the chemical structure of a compound and its biological activity. For this compound, QSAR studies would involve calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for this compound and its derivatives and then correlating these descriptors with their measured biological activities. Such models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are critical for activity. While a direct QSAR study specifically on this compound was not found, QSAR is a recognized method in medicinal chemistry for understanding the analgesic properties of various compounds and is generally applicable to natural products. datapdf.comepdf.pub

Molecular docking and dynamics simulations are used to predict how a molecule like this compound interacts with its biological targets (e.g., proteins). These simulations can identify potential binding sites, estimate binding affinities, and visualize the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern activity. This compound has been included in in silico studies, such as molecular docking simulations, to assess its potential binding affinity against certain target proteins, for example, in the context of Alzheimer's disease where it was evaluated against acetylcholinesterase (AChE). explorationpub.comresearchgate.net Such studies can provide valuable insights into the mechanism of action and help in designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Elucidation of Key Pharmacophoric Elements for Biological Activity

Based on SAR studies, key pharmacophoric elements of this compound can be elucidated. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, considering its tricyclic sesquiterpene ketone structure, the ketone group, the cyclopropane ring, and the specific arrangement of methyl groups are likely candidates for critical pharmacophoric elements. The presence of a ketone group suggests potential for hydrogen bonding or electrophilic interactions. The rigid tricyclic core provides a defined spatial arrangement, which is often crucial for specific receptor binding. Variations in the number, position, and stereochemistry of the methyl groups, as well as the cyclopropane ring, could significantly alter the molecule's shape and electronic distribution, thereby impacting its ability to bind to and modulate biological targets. While specific detailed findings on this compound's pharmacophore were not explicitly detailed in the search results, the general principles of SAR and computational studies would lead to such an elucidation.

Chemotaxonomic Significance of Squamulosone

Squamulosone as a Chemosystematic Marker

This compound (PubChem CID: 636442) is a sesquiterpene ketone that was initially identified as a major constituent in the essential oil of Phebalium squamulosum (Rutaceae) wikidata.orgthegoodscentscompany.com. Its detection has proven to be an important tool in the taxonomic revision of the P. squamulosum subspecies complex thegoodscentscompany.com. The term "chemophenetics," which has largely replaced older terms like "chemosystematics" or "chemotaxonomy," emphasizes the exploration of chemical relationships, both within and across species, often utilizing small molecules such as those found in essential oils thegoodscentscompany.com.

The presence of this compound as a distinctive chemical marker is particularly evident within the Phebalium squamulosum aggregate. Research indicates that this compound is found in only a limited number of taxa within this group, while other related taxa predominantly yield hedycaryol (B1638063) (PubChem CID: 6432240) or its hydrodistillation product, elemol (B1671167) (PubChem CID: 92138) thegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com. This distinct chemical dichotomy underscores this compound's potential as a chemosystematic discriminator. Furthermore, the identification of this compound, even in trace amounts, in Prostanthera centralis (Lamiaceae) marked its first reported occurrence in the Prostanthera genus, thereby expanding the understanding of chemical variability and chemotaxonomy within this plant group wikidata.orgthegoodscentscompany.com.

Correlation with Phylogenetic Relationships in Plant Genera

The application of chemotaxonomic approaches, which involve analyzing the chemical variability of essential oils, significantly contributes to resolving species limits and phylogenetic relationships within plant genera wikidata.orgthegoodscentscompany.com. In the context of the Phebalium squamulosum species aggregate, chemical patterns revealed through the analysis of hydrodistilled essential oils, including the distribution of this compound, have been shown to align with contemporary taxonomic placements thegoodscentscompany.comthegoodscentscompany.com.

For instance, studies on P. squamulosum subsp. verrucosum demonstrated that the presence of dihydrotagetone (PubChem CID: 102706) as a major component in its essential oil corroborated morphological evidence, leading to its reclassification as a distinct species, P. verrucosum thegoodscentscompany.com. Conversely, populations of Phebalium squamulosum that lack this compound and instead exhibit elemol as their primary essential oil component have been suggested to be taxonomically misplaced, highlighting the direct correlation between the presence or absence of this compound and phylogenetic discrepancies within the genus thegoodscentscompany.comthegoodscentscompany.com. This demonstrates how the unique chemical profile, particularly the occurrence of this compound, serves as a valuable indicator for evolutionary relationships and taxonomic revisions.

Comparative Analysis with Other Terpenoid Profiles

This compound, as a sesquiterpene ketone, is part of a broader class of terpenoids, and its profile can be compared with other terpenoids to gain deeper chemotaxonomic insights. Within the Phebalium squamulosum complex, a clear distinction exists where certain taxa are characterized by this compound, while others are dominated by hedycaryol, which readily converts to elemol during hydrodistillation thegoodscentscompany.comthegoodscentscompany.com. This indicates divergent biosynthetic pathways or differential expression of enzymes leading to these distinct sesquiterpene profiles.

Furthermore, studies on Opisthopappus longilobus have revealed tissue-specific terpenoid accumulation. This compound was identified as one of eleven terpenoids exclusively found in the inflorescences, in contrast to six terpenoids, such as hibaene (PubChem CID: 520750), that were specific to the leaves thegoodscentscompany.comthegoodscentscompany.com. Such differential accumulation across plant tissues further underscores the chemotaxonomic utility of this compound in understanding metabolic specialization within a species. The biosynthesis of these diverse terpenoids typically involves common precursors like farnesyl pyrophosphate (FPP) for sesquiterpenes, with distinct terpene synthases dictating the final compound profiles epa.gov. Comparative analysis of these complex terpenoid profiles serves as a robust tool for classifying plant cultivars and elucidating the underlying chemical variations that define different taxa norman-network.com.

Analytical Methodologies in Squamulosone Research

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating squamulosone from complex mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components within a capillary column. thermofisher.com These separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.

This technique is widely used in environmental monitoring, food safety, and forensic science for the detection and quantification of various organic compounds. scioninstruments.comwikipedia.org In the context of this compound research, GC-MS is instrumental in identifying its presence in essential oils and other natural extracts. For instance, GC and GC-MS analyses of Salvia coccinea oil revealed that this compound was a major constituent, comprising 30.7% of the oil. bvsalud.org The technique's high sensitivity allows for the detection of even trace amounts of the compound. wikipedia.org

Table 1: GC-MS Analysis Parameters for Volatile Compounds

ParameterTypical SettingPurpose
Injector Temperature 250-300 °CEnsures rapid and complete vaporization of the sample. wikipedia.org
Carrier Gas Helium, Hydrogen, or NitrogenTransports the vaporized sample through the column. thermofisher.com
Column Type Capillary column (e.g., 5% phenyl polysiloxane)The stationary phase that separates compounds based on their properties. wikipedia.org
Oven Temperature Program Ramped temperature increaseAllows for the separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI)Creates charged fragments from the analyte molecules. scioninstruments.com
Mass Analyzer Quadrupole, Ion TrapSeparates ions based on their mass-to-charge ratio. thermofisher.com

This table presents a generalized set of parameters. Specific conditions may vary depending on the sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile or thermally unstable compounds. oxfordindices.com It is particularly valuable for ensuring the quality of pharmaceutical substances by detecting and quantifying impurities. moravek.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. oxfordindices.commoravek.com

The versatility of HPLC allows for its application in various industries, including pharmaceuticals, environmental analysis, and forensics. oxfordindices.com For this compound, HPLC can be employed to purify the compound from crude extracts and to determine its concentration in various samples. The technique's ability to handle a wide range of compounds makes it a complementary method to GC-MS. oxfordindices.com Modern HPLC systems can achieve high levels of purity, which is essential for accurate biological and chemical studies. kromasil.com

Table 2: Typical HPLC System Components and Their Functions

ComponentFunction
Solvent Reservoir Holds the mobile phase.
Pump Delivers the mobile phase through the system at a constant flow rate and high pressure.
Injector Introduces the sample into the mobile phase stream.
Column The heart of the HPLC system, containing the stationary phase that separates the sample components. moravek.com
Detector Detects the separated components as they elute from the column. Common detectors include UV-Vis, Diode Array, and Fluorescence detectors. oxfordindices.com
Data Acquisition System Records and processes the signal from the detector to generate a chromatogram.

This table outlines the fundamental components of an HPLC system. The specific choice of column, mobile phase, and detector depends on the properties of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds. solubilityofthings.combyjus.com It operates on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. byjus.com This phenomenon, known as nuclear magnetic resonance, provides a wealth of information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. byjus.commdpi.com

For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural elucidation. mdpi.comresearchgate.net

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). byjus.com

¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in the molecule and their electronic environment.

2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms. mdpi.com For instance, COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds.

The detailed structural information obtained from NMR is essential for confirming the identity of this compound and for understanding its chemical reactivity. solubilityofthings.com

Mass Spectrometry (MS) Applications in Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. thermofisher.com It is a cornerstone of metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. silantes.com When coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), MS becomes a powerful tool for identifying and quantifying metabolites in complex biological samples. nih.govresearchgate.net

In the context of this compound research, LC-MS/MS (tandem mass spectrometry) is particularly useful for identifying its metabolites. nih.govresearchgate.net In this approach, the parent this compound molecule is first selected and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to identify metabolites even at very low concentrations. silantes.com The high resolution and accuracy of modern mass spectrometers further aid in the confident identification of unknown compounds. thermofisher.com

Spectrophotometric and Spectrofluorometric Assays

Spectrophotometric and spectrofluorometric assays are widely used for the quantitative analysis of compounds and for studying biochemical reactions. These techniques are based on the measurement of light absorption (spectrophotometry) or fluorescence emission (spectrofluorometry). researchgate.net

Spectrophotometry: This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. researchgate.net Spectrophotometric assays can be used to determine the concentration of this compound if it possesses a suitable chromophore or if it can be derivatized to produce a colored product.

Spectrofluorometry: This technique is generally more sensitive than spectrophotometry and is used for compounds that fluoresce (emit light after absorbing light). nih.gov If this compound itself is fluorescent or can be labeled with a fluorescent tag, spectrofluorometry can be a powerful tool for its quantification in various samples.

These assays are often adapted to a high-throughput format using 96-well microtiter plates, allowing for rapid and efficient analysis of multiple samples. nih.gov

Future Research Directions and Translational Prospects for Squamulosone

Unexplored Biosynthetic Pathways and Enzymes

The complete biosynthetic pathway of squamulosone remains to be fully elucidated. It is understood to be an aromadendrene-type sesquiterpenoid, whose biosynthesis begins with the cyclization of farnesyl pyrophosphate. nih.gov However, the specific enzymes, particularly the terminal oxidases responsible for the final keto-functionalization of the aromadendrene (B190605) skeleton, are largely unknown. Future research should focus on identifying and characterizing these enzymes in high-yielding plants like Hyptis verticillata. acs.org

A significant area of research involves the use of microbial systems for biotransformation, which can reveal enzymatic capabilities and produce novel derivatives. Fungi such as Curvularia lunata and Mucor plumbeus have been shown to transform this compound into a variety of novel hydroxylated metabolites. wikipedia.orgfrontiersin.orgresearchgate.nethebmu.edu.cn These bioconversions not only generate new chemical entities for bioactivity screening but also provide insight into enzymes that could be harnessed for targeted synthesis.

Table 1: Reported Microbial Biotransformation of this compound

MicroorganismResulting ProductsSignificance
Curvularia lunata ATCC 12017Seven novel hydroxylated aromadendrane metabolites. frontiersin.orgresearchgate.netDemonstrates the potential for generating new compounds with potential insecticidal activity. researchgate.net
Mucor plumbeus ATCC 4740Cyclopentanol derivatives and C-12 hydroxylated products. hebmu.edu.cnReveals enzymatic machinery capable of unique skeletal rearrangements and hydroxylations.

Discovery of Novel Biological Activities

Initial studies have primarily highlighted this compound's role as an insecticidal and antimicrobial agent. The essential oil of Hyptis verticillata, rich in this compound, demonstrated chemosterilant activities against the cattle tick Boophilus microplus and toxicity towards the sweet potato weevil Cylas formicarius elegantus. acs.org Antimicrobial activity has been noted against certain Gram-positive bacteria and the yeast Candida albicans. researchgate.netresearchgate.net

Future research should aim to broaden the scope of biological screening for this compound and its derivatives. Given that related sesquiterpenoids and extracts from source plants exhibit diverse bioactivities, there is a strong rationale for exploring new therapeutic areas. For example, polysaccharides from the fungus Clitocybe squamulosa have shown potential immunomodulatory, anti-inflammatory, and anti-tumor activities, suggesting that the this compound scaffold could be investigated for similar effects. nih.govnih.gov Furthermore, compounds isolated from other plants in the Asteraceae family have shown leishmanicidal activity, presenting another avenue for investigation. mdpi.com

Table 2: Summary of Reported and Potential Biological Activities

Activity TypeSpecific FindingReference
Insecticidal / AcaricidalToxic to sweet potato weevil; chemosterilant activity against cattle ticks. acs.org
AntimicrobialInhibitory activity against some Gram-positive bacteria and Candida albicans. researchgate.netresearchgate.net
CytotoxicIdentified as a cytotoxic constituent from Hyptis verticillata. acs.org
Potential Anti-inflammatoryInferred from related compounds. nih.govnih.gov
Potential LeishmanicidalInferred from related compounds in the same plant family. mdpi.com

Development of Advanced Synthetic Routes for Complex Analogues

The total synthesis of this compound has been achieved, but the development of advanced and flexible synthetic routes is crucial for producing complex analogues for structure-activity relationship (SAR) studies. wgtn.ac.nz Future efforts in synthetic chemistry should focus on creating modular and efficient pathways that allow for the late-stage diversification of the aromadendrene core.

Modern synthetic methodologies, such as catalytic C-H functionalization, asymmetric synthesis, and flow chemistry, could be applied to overcome the challenges of stereocontrol and functional group installation on the complex tricyclic framework. nih.govrsc.org Developing such routes would enable the systematic modification of this compound's structure to enhance potency, selectivity, and pharmacokinetic properties. The creation of a diverse library of analogues is a prerequisite for comprehensive SAR studies and the optimization of lead compounds. wgtn.ac.nzrsc.org

In-depth Mechanistic Studies at the Molecular and Cellular Levels

While this compound exhibits several biological effects, the underlying molecular mechanisms are poorly understood. One source has described it as a synthetic retinoid that binds to RAR and RXR receptors, but this appears to be an outlier, as it is widely identified as a plant-derived sesquiterpene ketone. ontosight.airesearchgate.net

Clarifying its precise mechanism of action for each biological activity is a critical future task. For its insecticidal properties, research should investigate its potential targets within the insect's nervous or metabolic systems. For its antimicrobial effects, studies could explore its ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways. The cytotoxic activity against certain cell lines warrants investigation into its effects on apoptosis, cell cycle regulation, and specific signaling pathways like those involving protein kinases. acs.org Techniques such as thermal shift assays, affinity chromatography, and crystallography could identify direct protein targets.

Integration of Omics Technologies in this compound Research

Omics technologies offer a powerful, systems-level approach to understanding the role and effects of natural products like this compound.

Metabolomics: Can be used to analyze plants like Opisthopappus longilobus to understand the metabolic network in which this compound is produced and how its levels are regulated in relation to other metabolites. frontiersin.org Comparative metabolomics between high- and low-producing species could help identify key related compounds and pathways. nih.gov

Transcriptomics: Can identify the genes responsible for this compound biosynthesis by correlating gene expression patterns with metabolite accumulation. frontiersin.orgnih.gov It can also reveal which genes and pathways are modulated in an organism or cell upon treatment with this compound, offering clues to its mechanism of action.

Proteomics: Can identify the protein targets of this compound. researchgate.net Comparative proteomic analyses of cells treated with and without this compound can reveal changes in protein expression that point to its mode of action and cellular impact.

Table 3: Application of Omics Technologies in this compound Research

Omics TechnologyPotential ApplicationResearch Goal
MetabolomicsProfile metabolites in this compound-producing plants.Understand metabolic networks and discover new related compounds. frontiersin.orgnih.gov
TranscriptomicsIdentify genes correlated with this compound production; analyze gene expression changes upon treatment.Discover biosynthetic genes and elucidate mechanisms of action. frontiersin.orgnih.gov
ProteomicsIdentify proteins that bind to this compound; analyze protein expression changes upon treatment.Discover molecular targets and understand cellular responses. researchgate.net

Exploration of Sustainable Production Methodologies

Relying on the extraction from wild plants is often not sustainable for large-scale production. Therefore, developing alternative, sustainable production platforms is essential.

Microbial Fermentation and Biotransformation: As demonstrated with Curvularia lunata and Mucor plumbeus, fungi can be used as biocatalysts to produce this compound derivatives. hebmu.edu.cndergipark.org.tr Optimizing fermentation conditions and exploring genetically engineered microbes could lead to high-yield production of this compound or its analogues. nih.govmdpi.com

Plant Cell and Organ Cultures: Establishing cell or hairy root cultures of high-yielding species like Hyptis verticillata could provide a controlled and sustainable source of the compound. nih.gov The use of elicitors—compounds that stimulate secondary metabolite production—is a well-established strategy to boost yields in such systems. mdpi.com

Metabolic Engineering: Once the biosynthetic pathway is fully known, it could be reconstituted in a robust microbial host like Saccharomyces cerevisiae or Escherichia coli. This synthetic biology approach offers the potential for highly scalable and cost-effective production. nih.govelsevier.com

Computational-Assisted Design of Novel this compound-Inspired Compounds

Computational tools can accelerate the discovery and optimization of new drugs. For this compound, these methods can be applied in several ways:

Molecular Docking: This technique can be used to predict how this compound and its virtual analogues bind to the active sites of potential protein targets identified through biological or proteomic studies. explorationpub.comresearchgate.net This can help prioritize which analogues to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. datapdf.comscribd.com By building a QSAR model for this compound analogues, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when bound to a target protein, helping to understand the stability of the interaction and the key residues involved. explorationpub.com

Q & A

Q. How can researchers accurately characterize the molecular structure of Squamulosone?

Methodological Answer: Combine spectroscopic techniques such as 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to map functional groups and connectivity, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemical determination. Ensure reproducibility by cross-validating results with independent synthetic batches and referencing spectral databases .

Q. What experimental approaches optimize the synthesis of this compound?

Methodological Answer: Use retrosynthetic analysis to identify key intermediates, followed by stepwise optimization (e.g., varying catalysts, solvents, temperatures). Monitor reaction progress via thin-layer chromatography (TLC) and HPLC , and validate purity at each stage using melting point analysis and spectroscopic methods. Document protocols rigorously to ensure replicability .

Q. How can researchers assess the purity of this compound in complex matrices?

Methodological Answer: Employ reverse-phase HPLC with UV/Vis or mass spectrometry detection , calibrated against certified standards. For natural product extracts, use preparative chromatography to isolate this compound, followed by quantitative NMR (qNMR) for absolute purity determination. Validate methods using spike-and-recovery experiments .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using established lines (e.g., HEK293, HeLa) with appropriate controls (vehicle and positive/negative controls). Use dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA, p-value thresholds) to quantify effects. Replicate results across ≥3 independent experiments .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Q. What methodologies best evaluate the ecological impact of this compound in environmental samples?

Methodological Answer: Deploy LC-MS/MS for trace detection in water/soil matrices, coupled with toxicity assays (e.g., Daphnia magna lethality, algal growth inhibition). Apply environmental fate modeling to predict biodegradation pathways and bioaccumulation potential. Validate with field sampling and longitudinal studies .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer: Synthesize analogs via site-specific modifications (e.g., hydroxylation, methylation) and test against a panel of biological targets. Use molecular docking to predict binding affinities and mutagenesis assays to validate key residues. Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What analytical strategies identify degradation products of this compound under varying conditions?

Methodological Answer: Subject this compound to forced degradation studies (heat, light, pH extremes) and analyze products via LC-HRMS/MS with fragmentation pattern matching. Use isotopic labeling to trace degradation pathways and computational tools (e.g., DFT) to predict stability of intermediates .

Q. How can synergistic effects between this compound and co-occurring compounds be systematically studied?

Methodological Answer: Employ combination index (CI) analysis (Chou-Talalay method) in cell-based assays. Use high-throughput screening to test pairwise interactions and transcriptomic profiling (RNA-seq) to identify shared pathways. Validate with isobolographic analysis to distinguish additive vs. synergistic effects .

Q. What protocols ensure long-term stability of this compound in experimental formulations?

Methodological Answer: Store samples under ICH Q1A(R2)-compliant conditions (25°C/60% RH, 40°C/75% RH) and monitor degradation via stability-indicating HPLC . Use accelerated aging studies to predict shelf life and excipient compatibility testing to optimize formulations. Document storage conditions and batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.